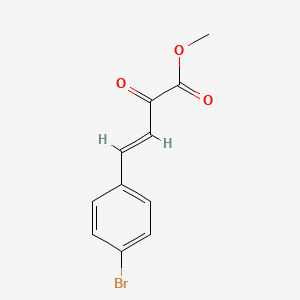

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Description

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate (CAS: 608128-34-3) is an α,β-unsaturated ketone ester with a molecular formula of C₁₁H₉BrO₃ (MW: 269.09 g/mol) . Its structure features:

- A 4-bromophenyl group at the γ-position, contributing to electron-withdrawing effects and steric bulk.

- A methyl ester at the α-position, enhancing solubility in organic solvents.

- An (E)-configured enone system, which makes it a reactive Michael acceptor in organic synthesis .

This compound is categorized as a building block in organic chemistry, particularly in multicomponent reactions and heterocyclic synthesis . Its applications include serving as a precursor for pharmaceuticals and functional materials due to its versatile reactivity.

Properties

IUPAC Name |

methyl (E)-4-(4-bromophenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKODHJXUIKZME-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608128-34-3 | |

| Record name | Methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid catalysts such as barium hydroxide or molecular iodine can further improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the enone system can yield saturated esters.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed:

Oxidation: 4-(4-bromophenyl)-2-oxobutanoic acid.

Reduction: Methyl 4-(4-bromophenyl)-2-oxobutanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reactivity

Synthetic Applications

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Hetero-Diels-Alder Reactions : The compound has been utilized as a reactant in N-Heterocyclic Carbene (NHC)-catalyzed reactions, showcasing its ability to form complex cyclic structures through [4+2] cycloaddition processes. For instance, it has been employed with pyruvic acid and benzaldehyde to yield potassium salts that further undergo transformations to produce substituted derivatives .

- Formation of Dihydropyrimidinones : In a study involving tartaric acid and choline chloride, this compound was treated with thiourea to synthesize thio derivatives of dihydropyrimidinone . This method highlights its utility in generating biologically relevant compounds.

Pharmaceutical Applications

The compound's structural characteristics make it suitable for pharmaceutical applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. The bromine substituent enhances the compound's reactivity and biological activity, making it a candidate for developing new antimicrobial agents .

- Potential Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. The ability to modify the compound's structure allows for the exploration of various analogs that could target specific cancer pathways .

Material Science Applications

Polymer Chemistry

this compound can be used in the synthesis of polymers due to its reactive double bond and carbonyl group:

- Cross-Linking Agent : Its reactivity allows it to act as a cross-linking agent in polymer formulations, enhancing the mechanical properties of materials. This application is particularly relevant in the development of coatings and adhesives where durability is essential .

Case Studies

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate involves its ability to participate in conjugate addition reactions due to the presence of the α,β-unsaturated carbonyl system. This allows the compound to act as an electrophile, reacting with nucleophiles to form various adducts. The bromophenyl group can also undergo electrophilic aromatic substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Substituent Position Effects

- Bromine Position: 4-Bromo (target compound): Maximizes resonance withdrawal, enhancing the electrophilicity of the α,β-unsaturated system. This increases reactivity in cycloaddition and nucleophilic addition reactions . 3-Bromo (meta): Alters electronic distribution asymmetrically, leading to regioselectivity differences in reactions compared to the para isomer .

- Methoxy vs. Bromo: Replacing bromine with 4-methoxy (electron-donating group) reduces the enone’s electrophilicity, shifting its reactivity toward radical or photochemical pathways .

Functional Group Modifications

- Hydroxyl Addition :

The β-hydroxy variant (CAS: 5238-33-5) introduces hydrogen-bonding capability, improving crystallinity and enabling chiral resolution. This modification is critical in asymmetric catalysis . - Ester Chain Length :

Ethyl esters (e.g., Ethyl 3-(4-bromophenyl)acrylate) exhibit higher lipophilicity, making them more suitable for lipid-based drug formulations but less reactive in polar solvents compared to methyl esters .

Biological Activity

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate, an α,β-unsaturated ester, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHBrO

CAS Number: 608128-34-3

Molecular Weight: 271.09 g/mol

The compound features a bromophenyl group attached to a conjugated enone system, which contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties: Studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of arachidonic acid metabolism .

- Antioxidant Activity: The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells.

- Enzyme Inhibition: It has shown potential as an inhibitor of various metabolic enzymes, including phospholipase A2 (PLA2) enzymes, which play a significant role in inflammatory responses .

The biological activity of this compound can be attributed to its electrophilic nature due to the α,β-unsaturated carbonyl system. This allows it to participate in nucleophilic addition reactions. The bromophenyl moiety enhances lipophilicity, potentially increasing cellular uptake and interaction with biological targets .

Case Studies

- In Vitro Studies on PLA2 Inhibition:

-

Antioxidant Evaluation:

- In a series of assays measuring free radical scavenging capacity, the compound exhibited notable antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative stress.

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for (E)-methyl 4-(4-bromophenyl)-2-oxobut-3-enoate, and how can reaction conditions be optimized for reproducibility?

The compound can be synthesized via oxidation of methyl vinylglycolate (MVG) derivatives under controlled conditions. Key steps include protecting the α,β-unsaturated ester moiety to prevent polymerization and using mild oxidizing agents to ensure stereochemical integrity. For example, Ti(OiPr)₄ has been employed as a Lewis acid to stabilize intermediates and improve yields . Optimization involves monitoring reaction progress via TLC or GC-MS and adjusting solvent polarity (e.g., THF vs. DCM) to balance reactivity and stability.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. The α,β-unsaturated carbonyl group shows characteristic downfield shifts (δ ~7.5–8.5 ppm for protons and ~165–175 ppm for carbons) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with ORTEP-3 visualizing hydrogen-bonding networks and intermolecular interactions. For example, the 4-bromophenyl group often participates in halogen bonding, influencing packing motifs .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromophenyl substituent influence the compound’s reactivity in Diels-Alder reactions?

The electron-withdrawing bromine atom enhances the electrophilicity of the α,β-unsaturated carbonyl, making it a potent dienophile. Computational studies (DFT) reveal reduced LUMO energy (~-1.8 eV), favoring cycloaddition with electron-rich dienes. Experimental data show regioselectivity for endo products under thermal conditions, with diastereomeric ratios (dr) >10:1 in some cases .

Q. What strategies mitigate competing side reactions (e.g., transesterification) during Lewis acid-catalyzed transformations of this compound?

- Catalyst Selection : Titanium(IV) alkoxides (e.g., Ti(OiPr)₄) minimize transesterification by coordinating to the carbonyl oxygen, stabilizing the transition state .

- Temperature Control : Reactions conducted below 0°C reduce kinetic side pathways.

- Solvent Choice : Non-polar solvents (e.g., toluene) suppress ionic intermediates responsible for ester exchange .

Q. How can structural analogs of this compound be designed for antiviral activity screening, as suggested by SARS-CoV-2 research?

Derivatives with modified aryl groups (e.g., 4-chlorophenyl or 4-iodophenyl) or ester substituents (e.g., ethyl instead of methyl) can be synthesized to probe structure-activity relationships. In vitro assays measuring EC₅₀ values (e.g., viral inhibition via plaque reduction) should be paired with cytotoxicity profiling (e.g., CC₅₀ in Vero cells). The 4-bromophenyl moiety’s hydrophobicity may enhance membrane permeability, a critical factor for antiviral efficacy .

Q. What crystallographic software and methodologies address challenges in resolving disordered structures or twinning in this compound?

- SHELXD/SHELXE : Robust for experimental phasing in cases of weak diffraction or pseudo-merohedral twinning.

- Olex2 GUI : Integrates SHELX workflows with real-time refinement visualization.

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs, such as R₂²(8) dimers, which stabilize crystal lattices despite disorder .

Methodological Considerations

Q. How should researchers analyze conflicting data regarding the compound’s stability under ambient storage conditions?

- Accelerated Degradation Studies : Monitor decomposition via HPLC under varying temperatures (25–40°C) and humidity levels (40–80% RH).

- Mechanistic Probes : EPR spectroscopy detects radical intermediates, which may explain oxidative degradation pathways.

- Crystallographic Comparisons : Assess structural changes (e.g., bond elongation in aged samples) to identify vulnerable functional groups .

Q. What computational tools predict the compound’s behavior in supramolecular assemblies or host-guest systems?

- Mercury CSD : Analyzes packing efficiency and void volumes for cocrystal design.

- AutoDock Vina : Screens docking affinity with biological targets (e.g., viral proteases) using the 4-bromophenyl group as a pharmacophore anchor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.